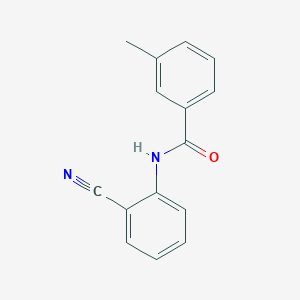![molecular formula C12H8N2O5S2 B414539 (5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B414539.png)
(5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a benzo[1,3]dioxole moiety, which contributes to its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3-methyl-2-thioxo-thiazolidin-4-one with 6-nitro-benzo[1,3]dioxole-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of a thiol group from the thioxo group.
Substitution: Introduction of various substituents on the benzo[1,3]dioxole ring.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of (5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-Methyl-2-thioxo-thiazolidin-4-one: Shares the thiazolidinone core but lacks the benzo[1,3]dioxole moiety.
6-Nitro-benzo[1,3]dioxole-5-carbaldehyde: Contains the benzo[1,3]dioxole moiety but lacks the thiazolidinone core.
5-(Benzo[1,3]dioxol-5-ylmethylene)-2-thioxo-thiazolidin-4-one: Similar structure but lacks the methyl group.
Uniqueness
(5E)-3-METHYL-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of the thiazolidinone core and the benzo[1,3]dioxole moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C12H8N2O5S2 |
|---|---|
分子量 |
324.3g/mol |
IUPAC 名称 |
(5E)-3-methyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8N2O5S2/c1-13-11(15)10(21-12(13)20)3-6-2-8-9(19-5-18-8)4-7(6)14(16)17/h2-4H,5H2,1H3/b10-3+ |
InChI 键 |
GGVKJFWPSARSFS-XCVCLJGOSA-N |
SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)SC1=S |
手性 SMILES |
CN1C(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/SC1=S |
规范 SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


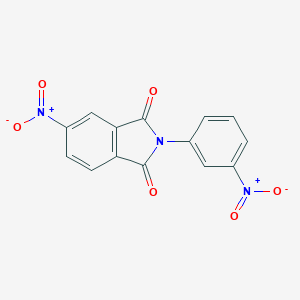
![ethyl 2-[({5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}methyl)amino]benzoate](/img/structure/B414458.png)
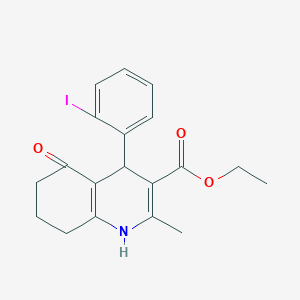
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B414460.png)
![1-{[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoyl]oxy}-2,5-pyrrolidinedione](/img/structure/B414462.png)
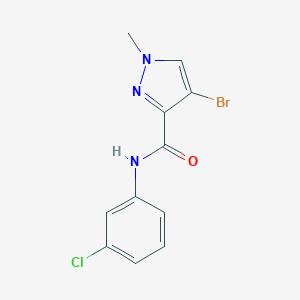

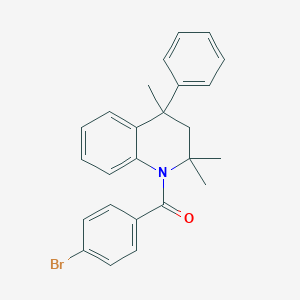
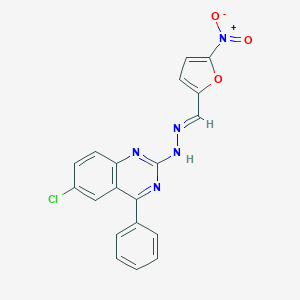
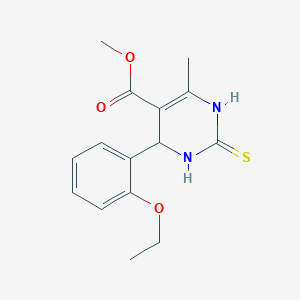
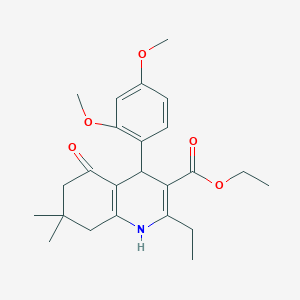
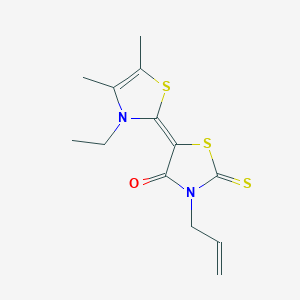
![5-Hydroxy-2,2-dimethyl-6-[(1E)-3-oxo-3-(1-piperidinyl)-1-propenyl]-4-(1-piperidinyl)-3,4-dihydro-2H-chromen-3-YL acetate](/img/structure/B414476.png)
